molecular formula C20H15N5O3 B4902648 N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-4-nitrobenzamide

N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-4-nitrobenzamide

Cat. No.: B4902648
M. Wt: 373.4 g/mol
InChI Key: QZOKMULJKFLZSK-UHFFFAOYSA-N
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Description

N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-4-nitrobenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is part of the benzotriazole family, which is widely recognized for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzotriazole coreSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-4-nitrobenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .

Major Products Formed

Scientific Research Applications

N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-4-nitrobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-4-nitrobenzamide stands out due to its unique nitro group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where specific reactivity and stability are required .

Properties

IUPAC Name

N-(6-methyl-2-phenylbenzotriazol-5-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O3/c1-13-11-18-19(23-24(22-18)15-5-3-2-4-6-15)12-17(13)21-20(26)14-7-9-16(10-8-14)25(27)28/h2-12H,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOKMULJKFLZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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